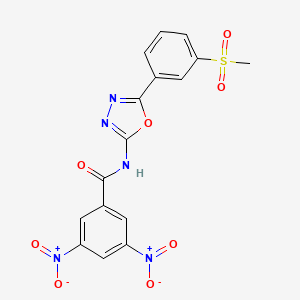
(2-Ethyltetrazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
While specific chemical reactions involving “(2-Ethyltetrazol-5-yl)methanol” are not available, methanol itself is known to participate in various reactions. For example, methanol can be produced via CO2 hydrogenation . The process involves the use of catalysts and the optimization of operating conditions to minimize production cost .Aplicaciones Científicas De Investigación
Catalytic Conversion to Hydrocarbons
Research has demonstrated the catalytic conversion of methanol, a related compound to (2-Ethyltetrazol-5-yl)methanol, into hydrocarbons utilizing synthetic zeolites. This process involves dehydration to dimethyl ether and ethylene, followed by successive dehydration-methanolation steps and polycondensation reactions leading to branched and aromatic hydrocarbons. A proposed mechanism involving carbenium ions accounts for the high yield in branched hydrocarbons, highlighting a significant application in the synthesis of fuels and chemical feedstocks (Derouane et al., 1978).
Methanol as a Platform Molecule
Another study emphasizes methanol's potential as a platform molecule for chemical synthesis and as a cleaner transportation fuel. A novel catalytic route directly converts ethylene glycol, derived from biomass or fossil fuels, to methanol with high selectivity over a Pd/Fe(2)O(3) co-precipitated catalyst. This route offers an alternative for energy-starved countries to diversify their natural resources (Wu et al., 2012).
Oxidation of Primary Alcohols
Further, encapsulation of a molybdenum(VI) complex within zeolite Y has been shown to catalyze the oxidation of primary alcohols and hydrocarbons. This process utilizes tert-butyl hydroperoxide as an oxidant, offering an efficient and reusable catalyst system for the oxidation of compounds that could be structurally similar to this compound. The encapsulated catalyst demonstrates high catalytic activity, stability, and recycling ability, making it superior for such oxidation reactions (Ghorbanloo & Maleki Alamooti, 2017).
Mechanism Insights and Catalytic Efficiency
Insights into the mechanism of methanol conversion to hydrocarbons have also been enriched by studies on zeolite catalysts. These studies reveal the formation of unsaturated hydrocarbons and detail the reaction mechanisms that limit catalyst deactivation while enhancing product yield. Such research underpins the development of more efficient catalytic processes for converting methanol and its derivatives into valuable chemical products (Schulz, 2010).
Direcciones Futuras
While specific future directions for “(2-Ethyltetrazol-5-yl)methanol” are not available, methanol and its derivatives are subjects of ongoing research. For instance, there is interest in the power-to-methanol process, which involves the conversion of methane into methanol . Additionally, the use of biomethanol as a complementary fuel with diesel, natural gas, and dimethyl ether is being explored .
Propiedades
IUPAC Name |
(2-ethyltetrazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-2-8-6-4(3-9)5-7-8/h9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKXAWPUZDGLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate](/img/structure/B2833257.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2833259.png)
![1-(Thian-4-yl)-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane](/img/structure/B2833260.png)

![[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/no-structure.png)



![1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2833269.png)
![N-(Cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2833270.png)
![rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0,2,6]decane-4-carboxylate](/img/structure/B2833272.png)

![3-Butyl-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2833274.png)